molecular formula C14H12BrCl2NO B3617375 (5-bromo-2-methoxybenzyl)(3,4-dichlorophenyl)amine

(5-bromo-2-methoxybenzyl)(3,4-dichlorophenyl)amine

Cat. No. B3617375
M. Wt: 361.1 g/mol
InChI Key: ROHXLRUCRZTGCN-UHFFFAOYSA-N
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Description

The compound “(5-bromo-2-methoxybenzyl)(3,4-dichlorophenyl)amine” is an aromatic amine, which consists of a benzyl group substituted with a bromo and a methoxy group, and a phenyl group substituted with two chloro groups .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of aromatic compounds, with planar, cyclic structures . The bromo, methoxy, and chloro substituents would be expected to have an impact on the electronic properties of the aromatic rings .


Chemical Reactions Analysis

Aromatic amines such as this compound can undergo a variety of reactions, including electrophilic substitution, oxidation, and reactions with acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of halogens like bromine and chlorine might increase the compound’s density and boiling point compared to similar compounds without halogens .

properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-3,4-dichloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrCl2NO/c1-19-14-5-2-10(15)6-9(14)8-18-11-3-4-12(16)13(17)7-11/h2-7,18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHXLRUCRZTGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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